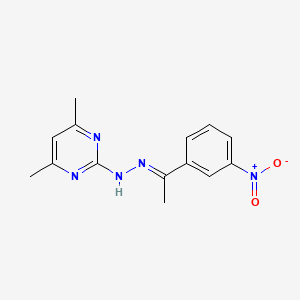![molecular formula C17H22N4O B5785659 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine is complex and not fully understood. However, it is known to bind to a specific site on the 5-HT1A receptor, which triggers a series of downstream signaling events. These signaling events can lead to changes in neuronal activity and neurotransmitter release, which can ultimately affect behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. Some of the reported effects include changes in neurotransmitter release, alterations in neuronal activity, and modulation of the immune system. These effects can be both beneficial and detrimental, depending on the context in which they are studied.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other receptors or signaling pathways. However, the compound can be difficult to synthesize and may have limited solubility in certain experimental conditions, which can limit its use in some contexts.
未来方向
There are many potential future directions for research involving 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine. Some possible areas of investigation include the development of new treatments for mood and anxiety disorders, the study of the immune system in neurological diseases, and the exploration of the molecular mechanisms underlying neurotransmitter receptor function. As more is learned about the biochemical and physiological effects of this compound, new research opportunities are likely to emerge.
合成方法
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then combined in a series of reactions to produce the final product. The synthesis of this compound is complex and time-consuming, but it has been successfully carried out by many research groups.
科学研究应用
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine has been used in a wide range of scientific research applications. One of the most common uses is in the study of neurotransmitter receptors in the brain. This compound has been shown to bind to a specific type of receptor, known as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By studying the binding of this compound to the 5-HT1A receptor, researchers can gain insights into the underlying mechanisms of these disorders and develop new treatments.
属性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)15-6-4-5-7-16(15)22-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKLCIFDRMMGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)


![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)




